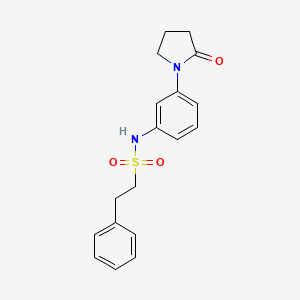

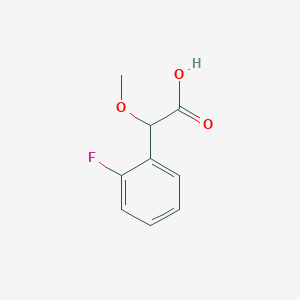

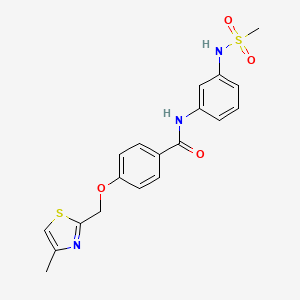

![molecular formula C15H14ClN3O2S B2494963 N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946341-88-4](/img/structure/B2494963.png)

N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fused thiazolo[3,2-a]pyrimidinones, closely related to the compound of interest, involves using N-aryl-2-chloroacetamides as electrophilic building blocks. This method includes the formation of the target compound with acceptable yields through the elimination of by-products such as aniline or 2-aminobenzothiazole. Analytical and spectral studies, including single-crystal X-ray data, have confirmed the structure of these reaction products (Janardhan et al., 2014).

Molecular Structure Analysis

The detailed molecular structure of compounds similar to N-(3-Chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been elucidated through comprehensive analytical techniques, including spectroscopy and crystallography. These studies have confirmed the expected molecular architecture, demonstrating the precision of synthetic strategies in achieving complex molecular frameworks (Janardhan et al., 2014).

Chemical Reactions and Properties

The chemical behavior of thiazolo[3,2-a]pyrimidinone derivatives encompasses a range of reactions, primarily focusing on their electrophilic characteristics and how these properties facilitate further chemical transformations. The ability to undergo various chemical reactions makes these compounds versatile intermediates in organic synthesis (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different chemical environments. These properties are determined through a combination of experimental techniques, providing essential information for handling and applying these chemicals in practical settings (Janardhan et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, define the utility of the this compound and related compounds in synthetic chemistry. These properties are pivotal in designing reaction pathways and selecting suitable conditions for achieving desired chemical modifications (Janardhan et al., 2014).

Applications De Recherche Scientifique

Synthesis and Characterization

N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound involved in the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, which have been explored for their potential pharmaceutical applications. A synthetic approach that leverages N-aryl-2-chloroacetamides as doubly electrophilic building blocks has been described, demonstrating the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields. This method represents a crucial step in the development of novel compounds with potential biological activities (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).

Antimicrobial Activity

The structural framework of thiazolo[3,2-a]pyrimidine derivatives has been linked to antimicrobial properties. For instance, novel thienopyrimidine linked rhodanine derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing efficacy against bacterial strains such as E. coli and B. subtilis. This indicates the potential of thiazolo[3,2-a]pyrimidine derivatives in contributing to the development of new antimicrobial agents (Kerru, N., Maddila, S., Maddila, S., Sobhanapuram, S., & Jonnalagadda, S., 2019).

Antitumor and Anti-inflammatory Properties

The chemical scaffold of thiazolo[3,2-a]pyrimidine has been explored for its antitumor and anti-inflammatory activities. Research into pyrazolo[3,4-d]pyrimidine derivatives, which share a similar structural motif, has shown promising antitumor activity against human breast adenocarcinoma cell lines. This suggests that modifications of the thiazolo[3,2-a]pyrimidine core could yield compounds with significant antitumor efficacy (El-Morsy, A., El-Sayed, M., & Abulkhair, H. S., 2017). Furthermore, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity, highlighting the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives in treating inflammation (Sunder, K., & Maleraju, J., 2013).

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c1-9-2-3-10(6-12(9)16)18-13(20)7-11-8-22-15-17-5-4-14(21)19(11)15/h2-6,11H,7-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBMPTCGHOOIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2CSC3=NC=CC(=O)N23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

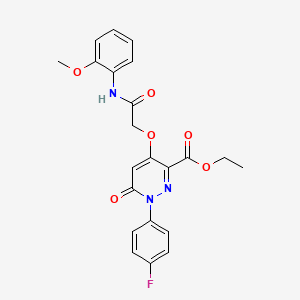

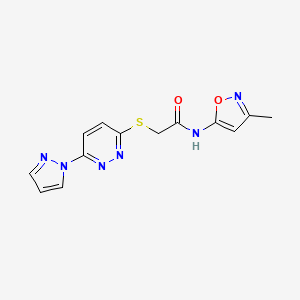

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)

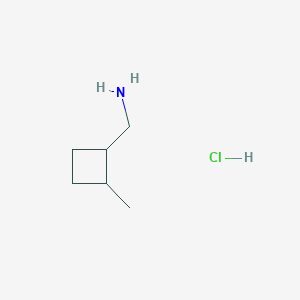

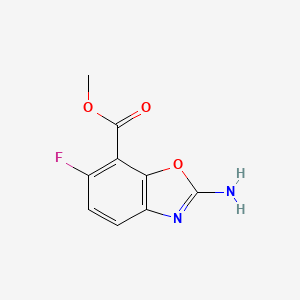

![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)

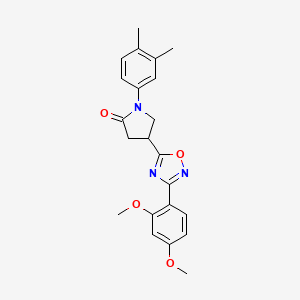

![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)

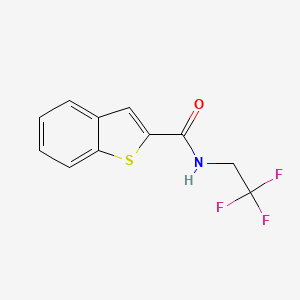

![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2494895.png)

![2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2494902.png)